molecular formula C15H19N3O3S B2611070 3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-49-9

3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2611070
CAS No.: 422527-49-9
M. Wt: 321.4
InChI Key: QDGOWQDAKMCTBE-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study various biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it has potential uses in medicine, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2-methoxyethyl and propan-2-yl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Nimodipine: A calcium channel blocker with a similar quinazoline core.

    Metoprolol: A beta-blocker with a related structure.

Uniqueness

What sets 3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer specific biological activities not found in other similar compounds.

Properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(22)18(14(11)20)6-7-21-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGOWQDAKMCTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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